

2-amino-N,N-dimethylethanesulfonamide hydrochloride stability profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	2-amino-N,N-
Compound Name:	dimethylethanesulfonamide
	hydrochloride

Cat. No.: B1290506

[Get Quote](#)

An In-depth Technical Guide to the Stability Profile of **2-amino-N,N-dimethylethanesulfonamide hydrochloride**

Executive Summary

The stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that dictates its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for elucidating the intrinsic stability profile of **2-amino-N,N-dimethylethanesulfonamide hydrochloride**. As a sulfonamide-containing compound, it is susceptible to specific degradation pathways which must be thoroughly investigated. This document outlines the scientific rationale and detailed experimental protocols for conducting forced degradation studies, developing a stability-indicating analytical method, and interpreting the resulting data. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

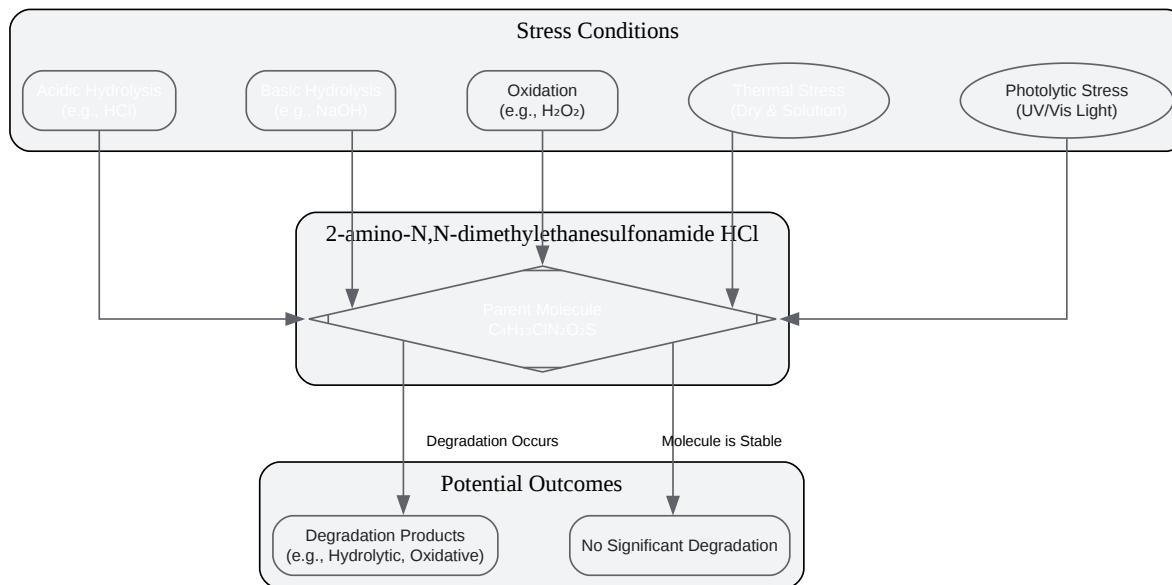
Introduction

2-amino-N,N-dimethylethanesulfonamide hydrochloride is a chemical entity with potential applications in research and pharmaceutical development.^{[1][2]} Its structure, featuring a primary amine and a sulfonamide functional group, presents specific chemical liabilities that

must be understood to ensure its quality and performance. The sulfonamide group, in particular, is known to be susceptible to hydrolysis, especially under acidic conditions.^[3]

For any compound intended for further development, regulatory bodies such as the FDA mandate a thorough understanding of its stability characteristics.^[4] Forced degradation, or stress testing, is an essential component of this process. It is designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.^{[4][5]} This guide serves as a practical manual for researchers and drug development professionals to systematically investigate the stability of **2-amino-N,N-dimethylethanesulfonamide hydrochloride**.

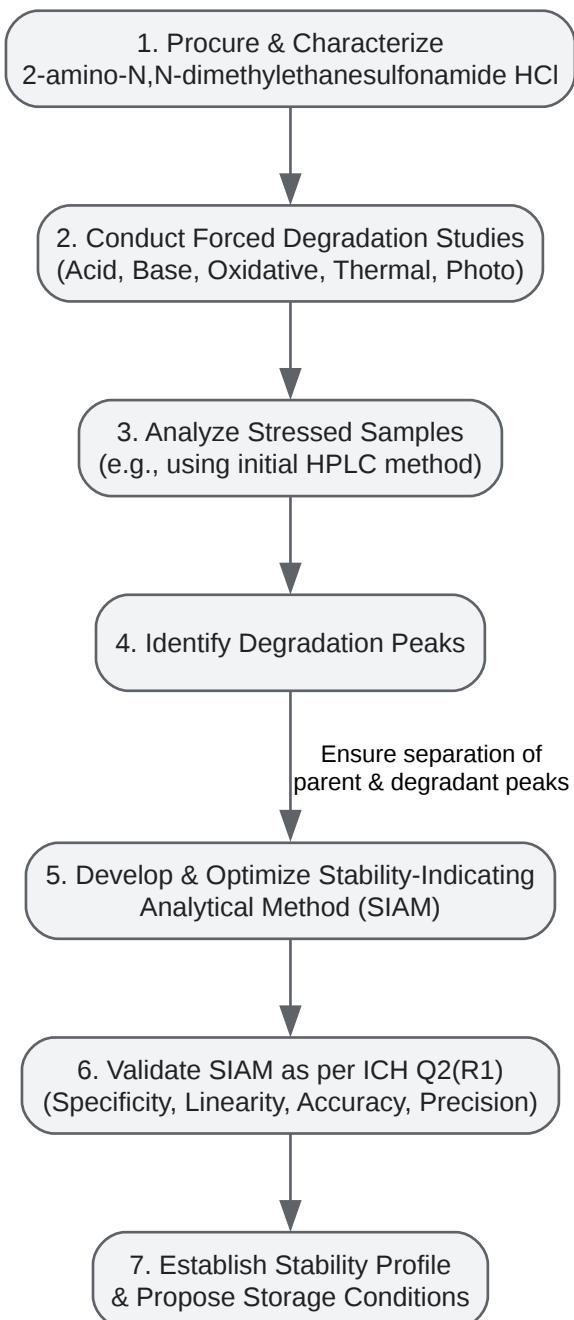
Physicochemical Properties


A foundational understanding of the molecule's properties is the first step in any stability program.

Property	Value	Source
Chemical Name	2-amino-N,N-dimethylethanesulfonamide hydrochloride	[1]
Molecular Formula	C ₄ H ₁₃ ClN ₂ O ₂ S	
Molecular Weight	188.68 g/mol	
Appearance	Solid	
SMILES	CN(C)S(=O)(=O)CCN.Cl	[1]
InChI Key	PIZGQSWCZNVPFH-UHFFFAOYSA-N	

Anticipated Degradation Pathways

The chemical structure of **2-amino-N,N-dimethylethanesulfonamide hydrochloride** suggests several potential degradation pathways. The sulfonamide (SO₂-N) bond is often the most labile part of the molecule.


- Hydrolysis: This is one of the most common degradation routes for sulfonamides. The S-N bond can be cleaved under acidic or basic conditions. Generally, sulfonamides are more susceptible to degradation under acidic conditions compared to neutral or alkaline environments.^[3] The primary amine adds another layer of complexity, as its protonation state will be pH-dependent.
- Oxidation: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is generally stable against further oxidation. However, other parts of the molecule, particularly the amino group, could be susceptible to oxidative stress.^[4]
- Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, a known liability for many sulfonamide-containing drugs.^{[3][6]}
- Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. The stability of sulfonamides to heat can vary significantly based on their specific structure.^[7]

[Click to download full resolution via product page](#)

Caption: Logical workflow for assessing stability under various stress conditions.

Strategic Framework for Stability Assessment

A robust stability study is a multi-stage process that begins with stress testing and culminates in the establishment of a validated stability-indicating method. This framework ensures that any potential degradation can be reliably detected and quantified.

[Click to download full resolution via product page](#)

Caption: High-level workflow for stability profile elucidation.

Experimental Protocols for Forced Degradation

The objective of these protocols is to generate a meaningful level of degradation (typically 5-20%) to identify degradation products and validate the analytical method.^[5] All studies should include a control sample (un-stressed) stored at protected conditions for comparison.

General Setup & Analytical Monitoring

- Stock Solution: Prepare a stock solution of **2-amino-N,N-dimethylethanesulfonamide hydrochloride** in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
- Analytical Method: A reverse-phase HPLC method with UV detection is the typical starting point. The mobile phase and gradient should be chosen to retain and resolve the polar parent compound from potential degradants.

Protocol 1: Hydrolytic Stability

- Rationale: To assess susceptibility to acid and base-catalyzed hydrolysis. The use of 0.1 M HCl and 0.1 M NaOH are standard conditions that simulate physiological extremes and accelerate degradation.[\[4\]](#)
- Procedure:
 - Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
 - Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
 - Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
 - Incubate all three solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
 - At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.
 - For the acid and base samples, neutralize with an equimolar amount of NaOH or HCl, respectively, before analysis to prevent further degradation and protect the analytical column.
 - Analyze all samples by the designated HPLC method.

Protocol 2: Oxidative Stability

- Rationale: To evaluate the molecule's sensitivity to oxidation. Hydrogen peroxide (H_2O_2) is a common and aggressive oxidizing agent used for this purpose.[\[8\]](#)
- Procedure:
 - Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
 - Keep the solution at room temperature and protect it from light.
 - Monitor the reaction at various time points (e.g., 2, 8, 24 hours).
 - Analyze the samples directly by HPLC.

Protocol 3: Thermal Stability

- Rationale: To determine the effect of heat on the compound in both solid and solution states.
- Procedure:
 - Solid State: Place a sufficient amount of the solid compound in a controlled temperature oven (e.g., 80°C). Sample at defined intervals, dissolve in a suitable solvent, and analyze.[\[3\]](#)
 - Solution State: Heat the "Neutral Hydrolysis" sample from Protocol 1 at a higher temperature (e.g., 80°C) and analyze at various time points.

Protocol 4: Photostability

- Rationale: To assess degradation upon exposure to light, as required by ICH guideline Q1B.[\[3\]](#)
- Procedure:
 - Expose the solid compound and a solution (in a photochemically inert and transparent container) to a light source that produces a combination of visible and UV outputs.
 - The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.

- A control sample should be wrapped in aluminum foil to exclude light and kept under the same temperature and humidity conditions.
- Analyze the exposed and control samples after the exposure period.

Interpreting Results & Method Validation

The analysis of stressed samples provides crucial information for developing a stability-indicating analytical method (SIAM).

[Click to download full resolution via product page](#)

Caption: A conceptual chromatogram from a stability-indicating method.

A method is considered "stability-indicating" if it can accurately measure the decrease in the amount of the active ingredient due to degradation. This requires that the peaks corresponding to degradation products are well-resolved from the parent compound peak, as illustrated above. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from any co-eluting degradants.

Illustrative Data Summary

The following table presents hypothetical but realistic results from a forced degradation study, which would be used to guide further development.

Stress Condition	Reagent/Condition	Duration	Degradation (%)	No. of Degradants	Observations
Acid Hydrolysis	0.1 M HCl	24 hrs @ 60°C	~18%	2	Significant degradation observed.
Base Hydrolysis	0.1 M NaOH	24 hrs @ 60°C	~5%	1	More stable than under acidic conditions.
Oxidation	3% H ₂ O ₂	24 hrs @ RT	~8%	1	Moderate sensitivity to oxidation.
Thermal (Solid)	80°C	7 days	< 2%	0	Compound is thermally stable in solid form.
Photolytic	ICH Q1B	N/A	~12%	2	Compound is light sensitive.

Conclusion and Recommended Storage

Based on the foundational principles of sulfonamide chemistry and the illustrative data, **2-amino-N,N-dimethylethanesulfonamide hydrochloride** is anticipated to be most susceptible to acidic hydrolysis and photodegradation. The molecule demonstrates good thermal stability in its solid form.

Therefore, to ensure the long-term integrity of this compound, the following storage conditions are recommended:

- Temperature: Store in a cool, controlled environment. Refrigeration (2-8 °C) is advisable for long-term storage.[\[6\]](#)

- Humidity: Store in a dry environment, protected from moisture, to minimize the risk of hydrolysis.^[6]
- Light: Protect from light at all times by using amber or opaque containers.^[6]
- Atmosphere: For maximum protection, storage under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container is recommended.

This systematic approach to stability testing provides a comprehensive understanding of the molecule's liabilities, enabling the development of stable formulations and appropriate storage and handling procedures, thereby ensuring its quality throughout the drug development lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 2. 2-Amino-N,N-dimethylethanesulfonamide hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-amino-N,N-dimethylethanesulfonamide hydrochloride stability profile]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1290506#2-amino-n-n-dimethylethanesulfonamide-hydrochloride-stability-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com